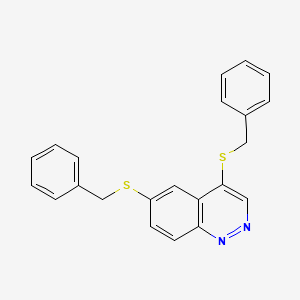

4,6-Bis(benzylthio)cinnoline

Description

Structure

3D Structure

Properties

CAS No. |

6957-43-3 |

|---|---|

Molecular Formula |

C22H18N2S2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

4,6-bis(benzylsulfanyl)cinnoline |

InChI |

InChI=1S/C22H18N2S2/c1-3-7-17(8-4-1)15-25-19-11-12-21-20(13-19)22(14-23-24-21)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChI Key |

XQMJVNPACMENQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Cinnoline Scaffold Construction

Classical Approaches to Cinnoline (B1195905) Ring Formation

The foundational methods for constructing the cinnoline ring often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These classical approaches, while historically significant, sometimes require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.

Richter Cinnoline Synthesis and Mechanistic Insights

The Richter cinnoline synthesis, first reported in 1883, is a historically significant method for the formation of the cinnoline ring. wikipedia.org This reaction typically involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by cyclization in an aqueous medium. drugfuture.com The initial product of this reaction is often a 4-hydroxycinnoline-3-carboxylic acid, which can then be further manipulated, for example, through decarboxylation and reductive removal of the hydroxyl group to yield the parent cinnoline. wikipedia.org

The mechanism of the Richter synthesis begins with the formation of a diazonium salt from the starting o-aminoarylacetylene. This is followed by an intramolecular cyclization where the acetylenic group attacks the diazonium group. Subsequent hydration and tautomerization lead to the formation of the 4-hydroxycinnoline product. drugfuture.com It has been noted that under certain conditions, the reaction can also proceed through the formation of 4-chlorocinnolines, which are then hydrolyzed to the corresponding 4-hydroxycinnolines. researchgate.net

Table 1: Key Features of the Richter Cinnoline Synthesis

| Feature | Description |

| Starting Material | o-Aminoarylpropiolic acids or o-aminoarylacetylenes drugfuture.com |

| Key Reagent | Nitrous acid (for diazotization) |

| Initial Product | 4-Hydroxycinnoline-3-carboxylic acid or 4-hydroxycinnolines wikipedia.org |

| Reaction Type | Diazotization followed by intramolecular cyclization drugfuture.com |

Borsche Cinnoline Synthesis

The Borsche cinnoline synthesis is another classical method for the construction of the cinnoline ring system. wikipedia.org This approach involves the diazotization of o-aminoacetophenones, followed by an intramolecular cyclization to yield 4-hydroxycinnolines. chempedia.info The Borsche synthesis has been utilized in the preparation of various functionalized cinnolones, which can serve as intermediates for more complex molecules. chempedia.info For instance, a 1H-4-cinnolone prepared via the Borsche synthesis can be chlorinated and subsequently reacted with an aniline (B41778) to introduce further substitutions. chempedia.info In some cases, the initial 4-hydroxycinnolone product can be reduced to afford the corresponding cinnoline. chempedia.info

Table 2: Overview of the Borsche Cinnoline Synthesis

| Feature | Description |

| Starting Material | o-Aminoacetophenones chempedia.info |

| Key Transformation | Diazotization followed by intramolecular cyclization chempedia.info |

| Typical Product | 4-Hydroxycinnolines (1H-4-cinnolones) chempedia.info |

| Further Modifications | Chlorination, nucleophilic substitution, reduction chempedia.info |

Cyclocondensation Reactions in Cinnoline Synthesis

Cyclocondensation reactions represent a broader category of classical methods for cinnoline synthesis. These reactions typically involve the formation of the pyridazine (B1198779) ring of the cinnoline system through an intramolecular ring-closing event. A common strategy within this category is the cyclization of arenediazonium salts derived from various ortho-substituted anilines. ijper.orgresearchgate.net For example, the Widman-Stoermer synthesis, a related classical method, involves the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org

Another example of a cyclocondensation approach is the intramolecular cyclization of a hydrazone, which can be formed by coupling a diazonium salt with a suitable active methylene (B1212753) compound like cyanoacetamide. nih.gov The resulting hydrazone can then be cyclized, for instance, using anhydrous aluminum chloride in chlorobenzene, to form a 4-aminocinnoline-3-carboxamide (B1596795) derivative. nih.gov These methods, while effective, often require stoichiometric reagents and may not be as atom-economical as more modern approaches.

Modern Strategies for Cinnoline Core Elaboration

In recent years, the development of new synthetic methodologies has focused on improving the efficiency, selectivity, and functional group tolerance for the construction of the cinnoline scaffold. These modern strategies often employ transition metal catalysis to facilitate the formation of key carbon-carbon and carbon-nitrogen bonds.

Metal-Catalyzed C-C and C-N Bond Formation Pathways

Transition metal catalysis has emerged as a powerful tool for the synthesis of cinnolines, offering milder reaction conditions and broader substrate scope compared to classical methods. Various metals, including rhodium, copper, and palladium, have been successfully employed in the construction of the cinnoline core.

Rhodium-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation and annulation has been developed as a versatile method for accessing the cinnoline scaffold. organic-chemistry.orgnih.gov For example, the reaction of N-aryl cyclic hydrazides with vinyl acetate (B1210297) can lead to the formation of 1,2-phthaloyl-protected cinnolines through a twofold C-H activation and [4+2] annulation. rsc.org In a different approach, the intermolecular cyclization of 1-alkyl-1-phenylhydrazines with α-diazo-β-ketoesters, catalyzed by a rhodium(III) complex, provides a direct route to 1-alkyl-1,4-dihydrocinnoline derivatives under mild conditions. organic-chemistry.orgnih.gov This reaction is proposed to proceed via a successive C-H activation, C-C coupling, and intramolecular dehydration sequence. nih.gov

Copper-Catalyzed Synthesis: Copper catalysis has also been effectively used in the synthesis of cinnolines. A notable example is the copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones. thieme-connect.com This method allows for the synthesis of 3-arylcinnolines and tolerates a range of electron-donating and electron-withdrawing groups on the aromatic rings. thieme-connect.com The proposed mechanism involves the formation of an acetaldehyde (B116499) intermediate, followed by a copper-assisted Friedel-Crafts-type cyclization and subsequent aromatization and N-demethylation. thieme-connect.com

Palladium-Catalyzed Synthesis: Palladium catalysis is another valuable tool for constructing the cinnoline framework. A palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has been developed to access benzo[c]cinnoline (B3424390) derivatives. acs.org This one-pot, dual C-H activation strategy demonstrates good functional group tolerance. acs.org

Table 3: Comparison of Modern Metal-Catalyzed Cinnoline Syntheses

| Catalyst System | Starting Materials | Key Features |

| Rhodium(III) | 1-Alkyl-1-phenylhydrazines and α-diazo-β-ketoesters | N-amino-directed C-H functionalization, mild conditions organic-chemistry.orgnih.gov |

| Copper(I) or (II) | N-Methyl-N-phenylhydrazones | Aerobic dehydrogenative cyclization, C-H/C-H coupling thieme-connect.com |

| Palladium(II) | Pyrazolones and aryl iodides | Dual C-H activation, cascade annulation acs.org |

C-H Functionalization in Cinnoline Synthesis

Direct C-H functionalization has become a prominent strategy in modern organic synthesis, and it has been applied to the construction of the cinnoline scaffold in an atom- and step-economical manner. This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Rhodium(III) catalysis has been particularly successful in this area. For instance, the dehydrogenative C-H/N-H functionalization of N-phenyl phthalazines or indazoles with alkynes provides access to fused cinnoline systems like phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines. rsc.org This method involves the direct coupling of C-H and N-H bonds with the alkyne to construct the new heterocyclic ring.

The previously mentioned rhodium-catalyzed reaction of hydrazines with diazo compounds also falls under the umbrella of C-H functionalization, where an aromatic C-H bond is directly activated and participates in the formation of the cinnoline ring. organic-chemistry.orgnih.gov These methods highlight the power of C-H activation in providing novel and efficient routes to the cinnoline core and its derivatives.

Intramolecular Cyclization Reactions to Form Cinnoline Systems

Intramolecular cyclization reactions represent a powerful and common strategy for the synthesis of the cinnoline scaffold. These reactions typically involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized aromatic precursor. A variety of starting materials and reaction conditions have been developed to facilitate this transformation.

One of the classical approaches is the Richter cinnoline synthesis , which involves the cyclization of an ortho-alkynyl diazonium salt. wikipedia.org This method, though historically significant, has been largely superseded by more versatile and higher-yielding procedures.

Modern advancements have led to the development of transition-metal-free intramolecular redox cyclization reactions. For instance, cinnolines can be synthesized from 2-nitrobenzyl alcohol and benzylamine. tandfonline.com This process involves an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the cinnoline product. tandfonline.com

Metal-catalyzed intramolecular cyclizations are also prevalent. Copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is one such method. tandfonline.com Similarly, rhodium-catalyzed redox-neutral annulation of azo and diazo compounds provides another route to the cinnoline core through a tandem C-H activation and C-N bond formation strategy. tandfonline.com

Furthermore, intramolecular cyclization can be achieved from hydrazones. For example, substituted 4-amino cinnoline 3-carboxamides can be formed through the intramolecular cyclization of the corresponding hydrazone using a Lewis acid like anhydrous AlCl₃ in chlorobenzene. nih.gov This highlights the versatility of hydrazone precursors in the synthesis of functionalized cinnolines. The general principle of these intramolecular cyclization reactions is the formation of the N2-C3 or C4-C4a bond of the cinnoline system from a suitably substituted benzene derivative.

| Intramolecular Cyclization Approach | Starting Material Example | Key Transformation | Reference |

| Richter Synthesis | o-Alkynyl diazonium salt | Cyclization of diazonium salt | wikipedia.org |

| Transition-Metal-Free Redox Cyclization | 2-Nitrobenzyl alcohol and benzylamine | Intramolecular redox reaction and subsequent cyclization | tandfonline.com |

| Copper-Catalyzed Dehydrogenative Cyclization | N-Methyl-N-phenylhydrazone | Aerobic dehydrogenative cyclization | tandfonline.com |

| Rhodium-Catalyzed Annulation | Azo and diazo compounds | Tandem C-H activation and C-N bond formation | tandfonline.com |

| Lewis Acid-Mediated Cyclization | Phenyl hydrazono cyano acetamide | Intramolecular cyclization of hydrazone | nih.gov |

Methods for Introducing Thioether Moieties onto Aromatic Heterocycles

The introduction of thioether groups, such as the benzylthio group in 4,6-Bis(benzylthio)cinnoline, onto an aromatic heterocycle can be accomplished through several strategic approaches. The choice of method often depends on the nature of the heterocyclic substrate, the desired position of substitution, and the available starting materials. A plausible synthetic route to this compound would likely involve a precursor such as 4,6-dichlorocinnoline (B3150008), where the chloro groups act as leaving groups for substitution reactions.

Nucleophilic Substitution Strategies for Thioether Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for the formation of aryl thioethers. This reaction involves the attack of a nucleophile, in this case, a thiolate, on an aromatic ring that is activated towards substitution, typically by the presence of electron-withdrawing groups or a leaving group such as a halogen.

For the synthesis of this compound, a hypothetical 4,6-dihalocinnoline would be the ideal substrate. The electron-withdrawing nature of the cinnoline ring system itself facilitates nucleophilic attack. The reaction would proceed by treating the dihalocinnoline with a benzylthiolate salt, such as sodium or potassium benzylthiolate. The benzylthiolate anion acts as the nucleophile, displacing the halide ions at the 4 and 6 positions of the cinnoline ring.

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com This is followed by the elimination of the leaving group to restore the aromaticity of the ring. The reaction conditions, such as solvent, temperature, and the nature of the base used to generate the thiolate, can significantly influence the reaction's efficiency.

| Parameter | Description |

| Substrate | An electron-deficient aromatic or heteroaromatic ring with a good leaving group (e.g., F, Cl, Br, I, NO₂). |

| Nucleophile | A sulfur-based nucleophile, typically a thiolate (RS⁻) generated from a thiol (RSH) and a base. |

| Mechanism | Addition of the nucleophile to the ring to form a Meisenheimer complex, followed by elimination of the leaving group. |

| Key Intermediate | Meisenheimer complex (a resonance-stabilized carbanion). |

Electrophilic Thiylation Approaches

Electrophilic thiylation involves the reaction of an electron-rich aromatic or heteroaromatic compound with an electrophilic sulfur-containing reagent. For this approach to be viable for the synthesis of this compound, the cinnoline ring would need to be sufficiently activated towards electrophilic attack at the 4 and 6 positions. Generally, nitrogen-containing heterocycles like cinnoline are electron-deficient, making them less reactive towards electrophiles than benzene. However, the presence of activating groups on the ring could potentially facilitate such a reaction.

A common method for electrophilic thiylation is electrophilic thiocyanation , where a thiocyanate (B1210189) group (-SCN) is introduced onto the aromatic ring. researchgate.net The thiocyanate can then be reduced to a thiol, which could subsequently be alkylated to form the desired thioether. Reagents for electrophilic thiocyanation include thiocyanogen (B1223195) ((SCN)₂) or a combination of a thiocyanate salt (e.g., KSCN, NH₄SCN) and an oxidizing agent. researchgate.net

Direct electrophilic introduction of a benzylthio group is less common. It would require a reagent that can deliver a "BnS⁺" electrophile or a synthetic equivalent. Such reagents are often highly reactive and may lack the desired regioselectivity.

Radical Thiolation Mechanisms

Radical thiolation provides an alternative pathway for the formation of C-S bonds. These reactions typically involve the generation of a thiyl radical (RS•) from a thiol precursor, which then adds to the aromatic heterocycle.

One common method for generating thiyl radicals is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), or through photolysis. The generated thiyl radical can then add to an unsaturated bond or, in the case of aromatic systems, can be involved in a substitution reaction.

For aromatic heterocycles, radical thiolation can proceed via a homolytic aromatic substitution mechanism. In this process, the thiyl radical adds to the aromatic ring to form a radical intermediate, which then loses a hydrogen atom to afford the substituted product. The regioselectivity of radical thiolation on cinnoline would depend on the relative stability of the possible radical intermediates.

Recent advances in photoredox catalysis have also enabled the generation of thiyl radicals under mild conditions, expanding the scope of radical thiolation reactions. nih.gov These methods often offer improved control and functional group tolerance compared to traditional radical reactions.

Synthesis and Derivatization of 4,6 Bis Benzylthio Cinnoline

Retrosynthetic Analysis of 4,6-Bis(benzylthio)cinnoline

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. The retrosynthesis of this compound logically begins by disconnecting the carbon-sulfur bonds. This approach identifies two primary synthons: a doubly activated cinnoline (B1195905) electrophile and a benzylthiol nucleophile.

The synthetic equivalents for these synthons are 4,6-dichlorocinnoline (B3150008) and a suitable benzylthiolating reagent, such as benzyl (B1604629) mercaptan or its more nucleophilic salt, sodium benzylthiolate. The forward synthesis, therefore, would logically proceed via a nucleophilic aromatic substitution (SNAr) reaction between these two key precursors. This strategy is predicated on the principle that halogen atoms on electron-deficient heterocyclic rings are effective leaving groups in SNAr reactions. nih.govsemanticscholar.orgacsgcipr.org

The key intermediate, 4,6-dichlorocinnoline, can be retrosynthetically derived from 4,6-dihydroxycinnoline, a common precursor for such chloro-heterocycles. This dihydroxy compound, in turn, can be synthesized from simpler aromatic precursors through cyclization reactions.

Synthesis of Key Precursors for this compound

The successful synthesis of the target compound hinges on the efficient preparation of its core components: the functionalized cinnoline nucleus and the benzylthiolating reagent.

Functionalization of the Cinnoline Nucleus at Positions 4 and 6

The primary precursor for the target molecule is 4,6-dichlorocinnoline. A common and effective method for the synthesis of dichloro-heterocycles involves the chlorination of the corresponding dihydroxy analogue.

Synthesis of 4,6-Dihydroxycinnoline: While a specific, high-yield synthesis for 4,6-dihydroxycinnoline is not extensively documented in readily available literature, its synthesis can be postulated based on established cinnoline formation reactions. One potential route involves the cyclization of a suitably substituted phenylhydrazone derivative.

Conversion to 4,6-Dichlorocinnoline: Once 4,6-dihydroxycinnoline is obtained, it can be converted to 4,6-dichlorocinnoline using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a standard reagent for this type of transformation, often used in excess and sometimes in the presence of a base like N,N-dimethylaniline or with the addition of phosphorus pentachloride (PCl₅) to drive the reaction to completion. rsc.orgnih.gov The reaction typically requires heating under reflux conditions.

Table 1: Hypothetical Reaction Parameters for the Synthesis of 4,6-Dichlorocinnoline

| Parameter | Value/Condition |

| Starting Material | 4,6-Dihydroxycinnoline |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Additive | Phosphorus pentachloride (PCl₅) |

| Solvent | None (reflux in excess POCl₃) |

| Temperature | 100-110 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with ice water, neutralization, extraction |

Preparation of Benzylthiolating Reagents

The nucleophile required for the substitution reaction is the benzylthiolate anion. This is typically generated from benzyl mercaptan.

Benzyl Mercaptan: Benzyl mercaptan (phenylmethanethiol) is a commercially available reagent. It can also be synthesized in the laboratory, for example, by the reaction of benzyl chloride with sodium hydrosulfide or thiourea followed by hydrolysis.

Preparation of Sodium Benzylthiolate: For the nucleophilic substitution reaction, the thiol is typically deprotonated with a suitable base to form the more potent nucleophile, the thiolate anion. Sodium benzylthiolate can be readily prepared by reacting benzyl mercaptan with a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) in an appropriate aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). google.comorgsyn.org The formation of the salt is generally rapid and can be performed in situ just prior to the addition of the electrophile. guidechem.com

Table 2: Reagents for the Preparation of Sodium Benzylthiolate

| Reagent | Function |

| Benzyl Mercaptan | Thiol precursor |

| Sodium Hydride (NaH) | Strong, non-nucleophilic base |

| Tetrahydrofuran (THF) | Anhydrous aprotic solvent |

Reaction Pathways for the Introduction of Benzylthio Groups

The final step in the synthesis of this compound is the double nucleophilic aromatic substitution of the chlorine atoms on the 4,6-dichlorocinnoline ring with the benzylthiolate anion. nih.gov This reaction can potentially proceed through either a sequential or a simultaneous pathway, depending on the reaction conditions. The electron-deficient nature of the cinnoline ring system facilitates this SNAr reaction. acsgcipr.org

Sequential Introduction of Benzylthio Moieties

It may be possible to introduce the benzylthio groups in a stepwise manner by carefully controlling the stoichiometry of the nucleophile and the reaction temperature. In such a scenario, adding one equivalent of sodium benzylthiolate to 4,6-dichlorocinnoline at a lower temperature could favor the formation of the monosubstituted intermediate, 4-chloro-6-(benzylthio)cinnoline or 6-chloro-4-(benzylthio)cinnoline.

The regioselectivity of the first substitution would depend on the relative electrophilicity of the C4 and C6 positions of the cinnoline ring. In related heterocyclic systems like quinazolines, substitution at the C4 position is often favored. nih.gov After isolation of the mono-substituted intermediate, a second reaction with another equivalent of sodium benzylthiolate, likely at a higher temperature, would yield the final disubstituted product.

Simultaneous Introduction of Benzylthio Moieties

A more direct and common approach would be the simultaneous substitution of both chlorine atoms. This is typically achieved by using a stoichiometric excess (at least two equivalents) of the sodium benzylthiolate nucleophile and conducting the reaction at an elevated temperature to ensure complete substitution. researchgate.net The reaction would be carried out in a polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SNAr mechanism.

Table 3: Proposed Conditions for Simultaneous Synthesis of this compound

| Parameter | Condition |

| Electrophile | 4,6-Dichlorocinnoline |

| Nucleophile | Sodium benzylthiolate (2.2 equivalents) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

| Reaction Time | 6-12 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

This direct approach is often more efficient for preparing symmetrically substituted compounds, avoiding the need to isolate and purify the intermediate mono-substituted product.

Based on the conducted research, there is currently no specific scientific literature available detailing the synthesis, derivatization, or optimization of synthetic conditions for the compound "this compound". General methods for the synthesis of the core cinnoline structure are documented, but information pertaining to the introduction of two benzylthio groups at the 4 and 6 positions, and the subsequent optimization of this specific synthesis, is not present in the available resources.

Therefore, it is not possible to provide a detailed article on the "" that adheres to the requested outline, as the specific research findings, data tables, and methodologies for this particular compound have not been published.

Reaction Mechanisms in Cinnoline Synthesis and Functionalization

Mechanistic Pathways of Cinnoline (B1195905) Ring Formation from Precursors

The formation of the bicyclic cinnoline ring system can be achieved through several named reactions, each involving the cyclization of a suitably substituted benzene (B151609) precursor. The specific substitution pattern of the final product, such as in 4,6-Bis(benzylthio)cinnoline, is determined by the structure of the initial reactant.

Widman-Stoermer Synthesis: This is a prominent method for synthesizing 4-substituted cinnolines. colab.ws The mechanism commences with the diazotization of an o-aminostyrene derivative using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.org This forms a vinyl-substituted diazonium salt. The core of the mechanism is an intramolecular electrophilic attack where the diazonium group is attacked by the nucleophilic β-carbon of the vinyl group, leading to cyclization and subsequent aromatization to form the cinnoline ring. researchgate.net For the synthesis of a 4,6-disubstituted cinnoline, a precursor such as a 2-amino-4-substituted-styrene would be required to position a substituent at the 6-position of the final ring system.

Richter Cinnoline Synthesis: Historically significant, this reaction involves the cyclization of an o-ethynyl-benzenediazonium salt. wikipedia.orgrsc.org The mechanism proceeds through the diazotization of an o-aminophenylacetylene derivative. drugfuture.com The resulting diazonium salt undergoes an intramolecular cyclization, where the terminal carbon of the alkyne attacks the diazonium nitrogen. Subsequent hydration and tautomerization typically yield a 4-hydroxycinnoline. wikipedia.orgresearchgate.net To obtain a different substituent at the 4-position, further chemical modification would be necessary.

Borsche-Herbert Synthesis: This pathway involves the cyclization of arylhydrazones derived from o-aminoaryl ketones or aldehydes. chempedia.info The mechanism is initiated by the diazotization of the o-amino group, followed by an intramolecular cyclization onto the enol or enolate form of the ketone, ultimately forming a 4-hydroxycinnoline derivative after tautomerization.

Other Modern Methods: Contemporary organic synthesis has introduced new pathways, including transition-metal-catalyzed intramolecular annulation reactions and redox cyclization strategies, which offer alternative routes to the cinnoline core. nih.gov

| Synthesis Method | Precursor Type | Mechanistic Hallmark | Plausibility for 4,6-Disubstitution |

| Widman-Stoermer | o-Aminostyrene | Intramolecular electrophilic cyclization of a vinyl diazonium salt. colab.wsresearchgate.net | High: A 2-amino-4-substituted-styrene precursor would directly yield a 6-substituted cinnoline. |

| Richter | o-Aminophenylacetylene | Intramolecular cyclization of an alkynyl diazonium salt. wikipedia.orgdrugfuture.com | Moderate: Typically yields 4-hydroxycinnolines requiring subsequent functionalization. |

| Borsche-Herbert | o-Aminoaryl ketone hydrazone | Intramolecular cyclization of a diazonium salt onto an enol/enolate. chempedia.info | Moderate: Also leads to 4-hydroxycinnolines needing further modification. |

| Redox Cyclization | 2-Nitrobenzyl alcohol and benzylamine | Intramolecular redox reaction followed by condensation and cyclization. nih.gov | Dependent on precursor availability; offers a metal-free alternative. |

Detailed Studies of Substituent Introduction Mechanisms on the Cinnoline Scaffold

The introduction of the two benzylthio groups onto the cinnoline scaffold to form this compound most plausibly occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This requires a precursor such as 4,6-dichlorocinnoline (B3150008) or a related dihalo-derivative.

The SNAr mechanism is facilitated by the electron-deficient nature of the cinnoline ring system, which is caused by the electronegativity of the two nitrogen atoms. The position 4 is particularly activated towards nucleophilic attack due to its proximity to the N1 nitrogen atom. The mechanism proceeds in two principal steps:

Nucleophilic Attack: A nucleophile, in this case the benzylthiolate anion (PhCH₂S⁻), attacks the electron-deficient carbon atom bearing a leaving group (e.g., a chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., Cl⁻).

The reaction would likely be carried out sequentially. The chlorine atom at the C4 position is more activated and would be substituted first under milder conditions. The substitution at the C6 position on the benzenoid part of the ring would require more forcing conditions. The synthesis of the required 4,6-dichloro-heterocyclic precursors, such as 4,6-dichloroquinoline, is a known process, suggesting that a similar approach could provide the 4,6-dichlorocinnoline intermediate. nih.govnbinno.com

In contrast, Electrophilic Aromatic Substitution (SEAr) on the cinnoline ring occurs preferentially on the electron-rich benzenoid ring, primarily at positions 5 and 8. imperial.ac.uk This pathway is not a direct or efficient route for the introduction of thioether groups.

Mechanistic Investigations of Thioether Group Reactivity in Cinnolines

The benzylthio groups in this compound possess reactive sulfur atoms and benzylic C-H bonds, making them susceptible to oxidative reactions. The electron-withdrawing nature of the cinnoline ring influences the reactivity of these thioether linkages.

Oxidation of the Sulfur Atom: The sulfur atoms in the thioether groups can be sequentially oxidized. The mechanism involves the nucleophilic attack of the sulfur lone pair on an electrophilic oxygen atom from an oxidizing agent (e.g., a peroxy acid like m-CPBA or hydrogen peroxide).

Formation of Sulfoxide (B87167): The initial oxidation yields a sulfoxide. The electron-deficient cinnoline ring would make the sulfur atom less nucleophilic compared to a thioether on an electron-rich ring, potentially requiring stronger oxidizing conditions.

Formation of Sulfone: Further oxidation of the sulfoxide under more vigorous conditions leads to the formation of a sulfone.

Oxidation of the Benzylic Position: The benzylic C-H bonds (Ar-CH₂-S) are activated towards radical attack and can be oxidized. libretexts.org Reagents like N-Bromosuccinimide (NBS) can initiate radical bromination at this position. nih.govnih.gov The mechanism involves the formation of a resonance-stabilized benzylic radical. Subsequent reactions can lead to cleavage of the benzyl (B1604629) group or further transformations. organic-chemistry.orgsiu.edu

Understanding Selectivity in Multisubstituted Cinnoline Synthesis

Achieving the specific 4,6-disubstitution pattern in this compound is a question of regioselectivity, which can be controlled either during the ring formation or by subsequent functionalization.

Control via Ring Synthesis: As discussed in section 4.1, employing a precursor that already contains the desired substitution pattern is the most direct method. For a Widman-Stoermer synthesis, a 2-amino-4-X-phenyl vinyl precursor would be necessary to place a substituent at the 6-position of the resulting cinnoline. colab.ws The substituent at the 4-position would arise from the vinyl group's structure.

Control via Substitution: When functionalizing a pre-existing cinnoline ring, the inherent electronic properties of the nucleus dictate the regioselectivity. The pyridazine (B1198779) portion of the ring is electron-poor and susceptible to nucleophilic attack, while the benzene portion is electron-richer and reacts with electrophiles. imperial.ac.uk

| Position(s) | Ring Type | Electronic Character | Preferred Reaction Type |

| 3, 4 | Pyridazine | Electron-Deficient (π-deficient) | Nucleophilic Substitution (SNAr) |

| 5, 8 | Benzene | Electron-Rich (relative to pyridazine ring) | Electrophilic Substitution (SEAr) |

| 6, 7 | Benzene | Electron-Rich (relative to pyridazine ring) | Electrophilic Substitution (SEAr) |

To achieve the 4,6-disubstituted pattern via substitution, a starting material like 4,6-dichlorocinnoline is ideal. The distinct electronic environments of C4 and C6 would allow for selective or sequential substitution. The C4-Cl bond is significantly more activated towards nucleophilic attack than the C6-Cl bond, allowing for controlled, stepwise introduction of the two benzylthio groups.

Exploration of Radical Intermediates in Cinnoline Chemistry

While ionic mechanisms dominate many aspects of cinnoline chemistry, the involvement of radical intermediates has been proposed in certain synthetic and transformation pathways.

In Cinnoline Synthesis: Some modern synthetic methods explicitly involve radical intermediates. For instance, electrochemical syntheses of cinnolines from ortho-alkynyl acetophenones and sulfonyl hydrazides have been developed that proceed through a cascade of radical cyclization and migration steps. acs.org The mechanism involves the formation of nitrogen and alkyl radical intermediates that ultimately cyclize to form the cinnoline ring. acs.org Additionally, the reductive cyclization of some nitroaromatic compounds to form benzo[c]cinnoline (B3424390) N-oxides has been suggested to proceed via the recombination of a nitroaryl radical-anion with a neutral nitrosoaryl radical. researchgate.net

In Cinnoline Functionalization: Radical reactions can also be relevant to the functional groups of this compound.

Thiol-Ene/Yne Type Reactions: Thiophenols can react with unsaturated bonds via radical mechanisms, often initiated by light (photoredox catalysis). mdpi.comrsc.org While not a direct synthesis of the target molecule, this highlights the propensity of sulfur compounds to engage in radical pathways.

Photochemical Reactions: The thioether linkages could potentially undergo photochemical reactions. UV irradiation could induce homolytic cleavage of the C-S bond, generating thiyl and cinnolinyl radicals. The fate of these radicals would depend on the reaction conditions, but could lead to rearrangement or degradation products. Similar photochemical pathways are studied for other sulfur-containing heterocycles. researchgate.netacs.orgmdpi.com

Radical Cations/Anions: Studies on the related benzo[c]cinnoline system have shown that stable radical cations and anions can be generated and studied using electron spin resonance (ESR) spectroscopy. rsc.orgrsc.org This confirms that the cinnoline core can accommodate unpaired electrons, suggesting that radical-mediated transformations are mechanistically plausible.

Computational and Theoretical Studies on Cinnoline Based Compounds

Electronic Structure Analysis of Cinnoline (B1195905) and its Benzylthio Derivatives

The electronic structure of a molecule dictates its physical and chemical properties. Through computational analysis, researchers can model the distribution of electrons and predict molecular behavior.

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Ab Initio Methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding molecular orbitals. ajchem-a.comresearchgate.net For substituted cinnolines, ab initio calculations using basis sets like 6-311G(d,p) have been used to optimize molecular structures and calculate properties such as dipole moment and polarizability. ajchem-a.comajchem-a.com

Density Functional Theory (DFT) : DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. indexcopernicus.comresearchgate.net It is based on determining the electron density rather than the complex many-electron wavefunction. Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**(d,p) are commonly used to study heterocyclic compounds. indexcopernicus.comresearchgate.netnih.gov These calculations yield optimized geometries, vibrational frequencies, and electronic properties, providing insights into the structural parameters and reactivity of molecules. nih.govrsc.org For cinnoline derivatives, DFT can elucidate the effects of substituents, like the benzylthio groups, on the electronic properties of the core ring system.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

HOMO and LUMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ajchem-a.com The energy and shape of these orbitals are critical in determining how a molecule interacts with other species. wikipedia.org

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is known as the energy gap (ΔE). researchgate.netajchem-a.com This gap is an important index of chemical stability and reactivity. ajchem-a.comscielo.br A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comindexcopernicus.com Conversely, a small energy gap suggests that the molecule is more reactive. scielo.br In studies of substituted cinnolines, the HOMO-LUMO gap is calculated to evaluate how different functional groups influence the molecule's electronic properties and reactivity. ajchem-a.comajchem-a.com

Table 1: Representative Frontier Molecular Orbital Data for Substituted Heterocycles This table presents illustrative data based on calculations for various cinnoline and quinoline (B57606) derivatives to demonstrate the concepts of FMO analysis. Specific values for 4,6-Bis(benzylthio)cinnoline are not available in the cited literature.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Cinnoline Derivative (Electron Donating Group) | -6.5 | -1.2 | 5.3 |

| Cinnoline Derivative (Electron Withdrawing Group) | -7.2 | -2.5 | 4.7 |

| Unsubstituted Cinnoline | -6.9 | -1.5 | 5.4 |

| Quinoline Derivative | -6.8 | -1.4 | 5.4 |

Conformational Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses considerable flexibility, this analysis is vital.

The primary sources of conformational flexibility in this compound are the rotations around the C-S and S-CH₂ bonds of the two benzylthio substituents. Theoretical methods, including ab initio and DFT calculations, can be used to map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). rsc.orgrsc.org By performing these calculations, it is possible to identify the most stable low-energy conformations (ground states) and the energy barriers required for interconversion between them (transition states). rsc.org This information is crucial because the biological activity and physical properties of a molecule are often dependent on its preferred three-dimensional shape. For similar heterocyclic compounds, computational studies have successfully predicted the relative stability of different conformers. rsc.org

Molecular Docking and Interaction Profiling Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a critical tool in drug design for understanding and predicting molecular interactions. nih.govelsevierpure.comresearchgate.netnih.gov

The process of modeling ligand-target interactions via docking involves several key steps. First, high-resolution three-dimensional structures of both the ligand (e.g., a cinnoline derivative) and the target protein are required. These are often obtained from crystallographic databases or generated through homology modeling.

The methodology involves preparing both structures, which includes adding hydrogen atoms, assigning atomic charges, and defining rotatable bonds in the ligand. nih.gov A "grid box" is then defined on the receptor, specifying the volume of the binding site where the docking algorithm will search for favorable ligand poses. The docking software then systematically explores various conformations of the ligand within this defined space, a process that involves both translational and rotational sampling. mdpi.com Algorithms within programs like AutoDock Vina use scoring functions to evaluate each generated pose based on a model of the intermolecular energetics. mdpi.comnih.gov

The output of a molecular docking simulation is a set of possible binding modes (or poses) for the ligand, ranked by a calculated score that estimates the binding affinity. psu.edu

Binding Modes : Analysis of the top-ranked poses reveals the specific orientation of the ligand within the receptor's binding pocket. researchgate.net This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions between the ligand and the amino acid residues of the protein. nih.gov Understanding these interactions is fundamental to explaining the molecular basis of the ligand's activity. researchgate.net

Binding Affinities : The scoring functions used in docking provide a numerical value, typically in units of energy (e.g., kcal/mol), that predicts the binding affinity. nih.govresearchgate.net A lower (more negative) score generally indicates a more favorable binding interaction. While these scores are approximations, they are highly useful for comparing the potential of different ligands to bind to the same target and for prioritizing compounds for further experimental testing. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful methodologies for investigating the intricate details of chemical reactions, including the synthesis of the cinnoline core. Density Functional Theory (DFT) is a particularly prominent method used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thus providing a deep understanding of reaction pathways and selectivity.

One of the classic methods for synthesizing the cinnoline ring is the Richter cinnoline synthesis, which involves the cyclization of an o-ethynylarenediazonium salt wikipedia.orgdrugfuture.com. Computational studies, particularly using DFT, have been employed to explore the regioselectivity of this reaction. For instance, theoretical analysis of the Richter cyclization of 4-halo-2-[(3,4,5-trimethoxyphenyl)ethynyl]anilines has shed light on why different products are formed under varying conditions researchgate.net.

The calculations can reveal the energetics of competing cyclization pathways:

6-endo-dig cyclization: Leading to the formation of cinnolin-4(1H)-ones.

5-exo-dig cyclization: Resulting in 1H-indazoles.

DFT studies can model the effect of solvents, such as aqueous acetonitrile versus a DMSO:H₂O mixture, on the transition state energies of these competing pathways, explaining the experimentally observed product distribution researchgate.net. Furthermore, computational analysis helps to understand the influence of substituents on the benzene (B151609) ring. Electron-donating groups, for example, can affect the electron density at various positions, which in turn can lower the activation barrier for one pathway over another, thus controlling the reaction's outcome researchgate.net. By calculating properties like bond lengths, atomic charges, and the energies of intermediates and transition states, a detailed, step-by-step mechanism can be constructed, guiding synthetic chemists in optimizing reaction conditions to favor the desired cinnoline product.

| Computational Method | Application in Cinnoline Synthesis | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of the Richter cyclization mechanism. | Determination of competing 5-exo-dig vs. 6-endo-dig pathways. |

| Transition State Theory | Calculation of activation energies for cyclization steps. | Prediction of reaction rates and kinetic favorability of pathways. |

| Solvent Modeling (e.g., PCM) | Analysis of solvent effects on reaction outcomes. | Explanation for changes in product ratios in different solvents (e.g., MeCN vs. DMSO). |

| Bader's Theory (QTAIM) | Analysis of electron density to study bonding. | Characterization of hydrogen bonding in cinnoline crystal structures. researchgate.net |

In Silico Screening Methodologies for Cinnoline Libraries

In silico screening, or virtual screening (VS), is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of virtual compounds to identify promising candidates for further development wikipedia.orgnih.gov. For a versatile scaffold like cinnoline, these methodologies are crucial for exploring the vast chemical space accessible through substitution at various points on the ring system, such as in analogues of this compound. Virtual screening techniques are broadly categorized into structure-based and ligand-based methods .

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the biological target (e.g., an enzyme or receptor), which is typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS technique wikipedia.org. In this process, candidate molecules from a virtual cinnoline library are computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity, and the compounds are ranked.

For example, molecular docking has been successfully used to explore the binding modes of newly synthesized cinnoline derivatives as potential inhibitors of tubulin polymerization, a key target in cancer therapy nih.govelsevierpure.com. Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the cinnoline core or its substituents and the amino acid residues in the target's active site, guiding the design of more potent inhibitors researchgate.net.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, ligand-based methods can be employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. Methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

A notable application of LBVS to the cinnoline scaffold is the development of 3D-QSAR models for a library of 115 cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors nih.gov. Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers were able to build a predictive model. The resulting 3D contour maps provided clear structural insights:

Steric Effects: Bulky substituents were favored at the R1 and R3 positions of the cinnoline scaffold.

Electrostatic Effects: Hydrophilic and negatively charged groups at the R1 position were found to be important for enhancing inhibitory activity nih.gov.

Such models are invaluable for prioritizing which new cinnoline derivatives to synthesize and test, saving considerable time and resources. High-throughput screening (HTS) of compound libraries has also successfully identified cinnoline derivatives as potent inhibitors for targets like LRRK2 kinase, demonstrating the value of screening diverse chemical libraries containing this scaffold nih.gov. The integration of these in silico methods allows for the creation and refinement of focused cinnoline libraries with a higher probability of containing biologically active compounds.

| Screening Methodology | Description | Example Application for Cinnoline Libraries |

| Structure-Based VS (Molecular Docking) | Fits virtual compounds into the 3D structure of a biological target to predict binding affinity. | Docking of cinnoline derivatives into the active site of tubulin to identify potential polymerization inhibitors. nih.gov |

| Ligand-Based VS (3D-QSAR) | Correlates the 3D structural properties of known active compounds to build a predictive model for new analogues. | CoMFA/CoMSIA models for 115 cinnoline analogues to guide the design of potent BTK inhibitors. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Development of pharmacophore models for kinase inhibitors to screen for new cinnoline-based hits. |

| High-Throughput Screening (HTS) | Physical screening of large compound libraries against a biological target. | Identification of cinnoline derivatives as LRRK2 kinase inhibitors from an in-house library. nih.gov |

Advanced Research Directions for Cinnoline Chemistry and Derivatization

Design Principles for Novel Cinnoline (B1195905) Scaffolds

The design of novel cinnoline scaffolds is a multifaceted process that balances synthetic feasibility with the desired molecular properties. Key principles guiding this endeavor include scaffold hopping, bioisosteric replacement, and the strategic introduction of functional groups to modulate electronic and steric characteristics.

Scaffold hopping is a computational and synthetic strategy employed to identify and create new molecular frameworks that retain the essential features of a known active scaffold but possess a different core structure. In the context of cinnoline chemistry, this could involve replacing the cinnoline core with other bicyclic heteroaromatic systems to explore new chemical space and potentially discover scaffolds with improved properties. This approach allows for the generation of patentable analogues and the circumvention of undesirable physicochemical or pharmacokinetic properties associated with the original scaffold.

Bioisosteric replacement is another cornerstone of modern medicinal chemistry that finds application in the design of novel cinnoline derivatives. harvard.edubohrium.com This principle involves the substitution of atoms or functional groups with others that have similar steric and electronic properties, with the aim of enhancing a molecule's characteristics. For instance, in designing analogues of 4,6-Bis(benzylthio)cinnoline, the sulfur atom of the benzylthio group could be replaced with an oxygen (benzyloxy) or a methylene (B1212753) group (benzyl) to fine-tune the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. Similarly, the benzene (B151609) rings of the benzyl (B1604629) groups could be substituted with other aromatic or heteroaromatic rings to explore different binding interactions and physicochemical profiles.

| Design Principle | Application in Cinnoline Chemistry | Example for this compound Analogue |

| Scaffold Hopping | Replacement of the cinnoline core with other bicyclic heteroaromatic systems. | A quinoline (B57606) or phthalazine (B143731) core with benzylthio substituents at corresponding positions. |

| Bioisosteric Replacement | Substitution of atoms or functional groups with isosteres. | Replacement of the thioether linkage with an ether or amide linkage. |

| Substituent Modification | Introduction of diverse functional groups on the cinnoline ring or on existing substituents. | Addition of electron-donating or electron-withdrawing groups to the benzyl rings. |

Strategies for Enhancing Synthetic Efficiency and Sustainability (Green Chemistry)

The synthesis of complex heterocyclic molecules like this compound has traditionally involved multi-step procedures that may utilize harsh reagents and generate significant waste. Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to improve efficiency and minimize environmental impact. mdpi.comlibretexts.org

Atom economy is a fundamental concept in green chemistry that seeks to maximize the incorporation of all atoms from the starting materials into the final product. harvard.edurroij.com Synthetic routes with high atom economy are inherently more efficient and generate less waste. For the synthesis of cinnoline derivatives, this can be achieved through the use of addition and cycloaddition reactions, which are inherently atom-economical.

The use of safer solvents and reagents is paramount in green chemistry. mdpi.comijper.org Researchers are increasingly exploring the use of water, ionic liquids, or solvent-free reaction conditions to replace volatile and hazardous organic solvents. Furthermore, the development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is a major focus for enhancing the sustainability of cinnoline synthesis.

Multi-component reactions (MCRs) offer a highly efficient and sustainable approach to the synthesis of complex molecules. wikipedia.org In an MCR, three or more reactants are combined in a single step to form a product that incorporates all or most of the atoms of the starting materials. The development of novel MCRs for the construction of the cinnoline ring system would represent a significant advancement in the field, offering a streamlined and environmentally benign route to a wide range of derivatives.

| Green Chemistry Principle | Application in Cinnoline Synthesis |

| Atom Economy | Prioritizing addition and cycloaddition reactions over substitution and elimination reactions. |

| Energy Efficiency | Employing microwave-assisted heating to reduce reaction times and energy consumption. |

| Safer Solvents and Reagents | Utilizing water, ionic liquids, or solvent-free conditions; developing catalytic methods. |

| Process Intensification | Developing multi-component reactions to reduce the number of synthetic steps. |

Structure-Activity Relationship (SAR) Studies via Substituent Variation (General, not biological activity specifically)

Understanding the relationship between the structure of a molecule and its properties is fundamental to the rational design of new compounds. For cinnoline derivatives, systematic variation of substituents on the core scaffold allows for the elucidation of structure-activity relationships (SAR), which in this context refers to the influence of structure on general chemical and physical properties rather than specific biological activities.

The electronic properties of the cinnoline ring are significantly influenced by the nature and position of its substituents. Electron-donating groups (EDGs), such as alkoxy or amino groups, increase the electron density of the ring system, which can affect its reactivity in chemical transformations and its photophysical properties. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the ring, impacting its susceptibility to nucleophilic attack and altering its spectroscopic characteristics.

In the case of this compound, the benzylthio groups are generally considered to be weakly electron-donating through resonance. Modifying the electronic nature of these substituents, for instance by introducing EDGs or EWGs on the benzyl rings, would allow for a systematic study of their impact on the properties of the cinnoline core.

Steric effects also play a crucial role in determining the properties of cinnoline derivatives. The size and shape of substituents can influence the conformation of the molecule, affect its ability to pack in a crystal lattice, and modulate its interaction with other molecules or surfaces. The bulky benzylthio groups in this compound will have a significant steric presence, which could be systematically varied by replacing the benzyl groups with smaller or larger alkyl or aryl groups.

The interplay of electronic and steric effects can have a profound impact on a range of physicochemical properties, including:

Solubility: The nature of the substituents will dictate the polarity and lipophilicity of the molecule, thereby influencing its solubility in different solvents.

Melting Point: Crystal packing, which is influenced by molecular symmetry and intermolecular interactions, is a key determinant of the melting point.

Spectroscopic Properties: The electronic transitions of the cinnoline ring system, and thus its UV-Vis absorption and fluorescence emission spectra, are highly sensitive to the electronic nature of the substituents.

| Substituent Position | Type of Substituent | Potential Effect on General Properties |

| Cinnoline Ring | Electron-Donating Group (EDG) | Increased electron density, altered reactivity, potential red-shift in UV-Vis absorption. |

| Cinnoline Ring | Electron-Withdrawing Group (EWG) | Decreased electron density, altered reactivity, potential blue-shift in UV-Vis absorption. |

| Benzyl Rings | Various Substituents | Fine-tuning of electronic and steric properties of the entire molecule. |

Exploration of Cinnoline Derivatives in Material Science Applications (without specific properties or uses)

The unique electronic and photophysical properties of aromatic heterocyclic compounds make them attractive candidates for applications in material science. Cinnoline derivatives, with their electron-deficient diazine ring fused to a benzene ring, possess a tunable electronic structure that can be exploited in the design of new materials.

One area of exploration is the incorporation of cinnoline units into polymeric structures . For example, cinnoline-containing poly(arylene ethynylene)s have been synthesized and investigated. ijper.org The inclusion of the cinnoline moiety into the polymer backbone can influence the electronic and optical properties of the resulting material. The ability to functionalize the cinnoline ring allows for the fine-tuning of these properties and the introduction of specific functionalities.

The development of organometallic complexes featuring cinnoline-based ligands is another promising avenue of research. harvard.edu The nitrogen atoms of the cinnoline ring can act as coordination sites for metal ions, leading to the formation of a diverse range of coordination compounds. These organometallic structures could be explored for their potential in various material science applications, leveraging the combined properties of the organic ligand and the metal center.

Furthermore, the inherent fluorescence of some cinnoline derivatives suggests their potential as building blocks for optical materials . By systematically modifying the substituents on the cinnoline scaffold, it is possible to modulate the emission wavelength and quantum yield, paving the way for the design of new fluorescent probes and materials. The investigation of cinnoline derivatives in these areas is still in its early stages, but the versatility of the cinnoline scaffold offers significant opportunities for the development of novel materials.

Future Perspectives in Heterocyclic Compound Design and Discovery

The design and discovery of novel heterocyclic compounds, including cinnoline derivatives, will continue to be a vibrant area of scientific inquiry. Several key trends are likely to shape the future of this field.

The increasing integration of computational chemistry and artificial intelligence (AI) will play a pivotal role in accelerating the discovery process. In silico methods can be used to predict the properties of virtual compounds, prioritize synthetic targets, and even propose novel synthetic routes. Machine learning algorithms, trained on large datasets of known compounds and their properties, can identify complex structure-property relationships that may not be apparent from traditional analysis.

The development of more efficient and sustainable synthetic methodologies will remain a major focus. This includes the discovery of new catalytic systems, the expansion of the scope of multi-component reactions, and the increasing use of flow chemistry and other process intensification technologies. These advancements will enable the rapid and environmentally friendly synthesis of large libraries of diverse heterocyclic compounds for screening and optimization.

A deeper understanding of the fundamental principles governing molecular recognition and self-assembly will open up new possibilities for the design of functional materials based on heterocyclic scaffolds. By programming molecules with specific recognition motifs, it will be possible to create complex, well-defined supramolecular architectures with emergent properties.

Finally, the exploration of new and underexplored heterocyclic scaffolds will continue to be a source of innovation. While well-established systems like cinnoline will undoubtedly continue to yield new discoveries, the vastness of chemical space ensures that there are countless other heterocyclic systems waiting to be synthesized and investigated. The pursuit of these novel structures will undoubtedly lead to the discovery of compounds with unprecedented properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.